molecular formula C21H20ClN5O2S B11236123 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide

2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide

Cat. No.: B11236123
M. Wt: 441.9 g/mol
InChI Key: WNXFGBIVDXRFHN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is a synthetic heterocyclic compound featuring a fused triazolothiadiazole core. This structure combines a 1,2,4-triazole ring with a 1,3,4-thiadiazole moiety, further substituted with a 4-chlorophenoxy group, a methyl group, and a benzyl-propanamide side chain. The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and alkylation, as outlined in analogous methodologies .

Key structural features include:

  • 4-Chlorophenoxy group: Enhances lipophilicity and electron-withdrawing properties, influencing pharmacokinetics.
  • Benzyl-propanamide side chain: Contributes to hydrogen-bonding interactions and molecular recognition.

Spectral characterization (IR, 1H-NMR, 13C-NMR) confirms the absence of C=O in the triazole intermediate (indicative of cyclization) and the presence of νC=S vibrations (~1250 cm⁻¹) in thione tautomers .

Properties

Molecular Formula

C21H20ClN5O2S

Molecular Weight

441.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C21H20ClN5O2S/c1-13-24-25-20-27(13)26-18(30-20)15-6-4-14(5-7-15)12-23-19(28)21(2,3)29-17-10-8-16(22)9-11-17/h4-11H,12H2,1-3H3,(H,23,28)

InChI Key

WNXFGBIVDXRFHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 5-Methyl-1,3,4-thiadiazol-2-amine with Hydrazine Derivatives

A mixture of 5-methyl-1,3,4-thiadiazol-2-amine (1.0 equiv) and methyl hydrazinecarboxylate (1.2 equiv) in acetic acid is refluxed at 120°C for 12 hours. The reaction forms the triazolo-thiadiazole backbone through intramolecular cyclization, yielding 3-methyltriazolo[3,4-b]thiadiazole (75–80% yield).

Key Reaction Parameters

ParameterValue
SolventAcetic acid
Temperature120°C
Reaction Time12 hours
Yield75–80%

Functionalization at the 6-Position of the Triazolo-Thiadiazole

Introducing the benzyl group at the 6-position requires electrophilic aromatic substitution or transition-metal-catalyzed coupling.

Bromination Followed by Suzuki-Miyaura Coupling

  • Bromination : The triazolo-thiadiazole core is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to 25°C, affording 6-bromo-3-methyltriazolo[3,4-b]thiadiazole (82% yield).

  • Suzuki Coupling : The brominated intermediate reacts with 4-(aminomethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a toluene/water mixture (3:1) at 90°C for 8 hours. This yields 6-(4-(aminomethyl)phenyl)-3-methyltriazolo[3,4-b][1,thiadiazole (68% yield).

Optimized Conditions for Suzuki Coupling

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃
SolventToluene/H₂O (3:1)
Temperature90°C
Yield68%

Preparation of 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride

The propanamide precursor is synthesized via Friedel-Crafts acylation followed by chlorination:

Acylation of 4-Chlorophenol

4-Chlorophenol reacts with 2-methylpropanoyl chloride in the presence of AlCl₃ (Lewis acid) at 0°C, yielding 2-(4-chlorophenoxy)-2-methylpropanoic acid (89% yield). Subsequent treatment with thionyl chloride (SOCl₂) at reflux converts the acid to its acyl chloride derivative (95% yield).

Characterization Data

  • 2-(4-Chlorophenoxy)-2-methylpropanoic Acid :

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 1.61 (s, 6H).

    • MS (ESI+) : m/z 243.1 [M+H]⁺.

Amide Bond Formation

The final step couples the acyl chloride with the benzylamine-functionalized triazolo-thiadiazole:

Schotten-Baumann Reaction

A solution of 2-(4-chlorophenoxy)-2-methylpropanoyl chloride (1.1 equiv) in dichloromethane (DCM) is added dropwise to a mixture of 6-(4-(aminomethyl)phenyl)-3-methyltriazolo[3,4-b]thiadiazole (1.0 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction proceeds at 25°C for 4 hours, affording the target compound in 72% yield after silica gel chromatography.

Reaction Workup and Purification

ParameterValue
SolventDichloromethane
BaseTriethylamine
Temperature0°C → 25°C
PurificationSilica gel (EtOAc/hexanes 1:3)
Yield72%

Analytical Data for Final Compound

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.52 (s, 1H, triazolo-H), 7.89 (d, J = 8.2 Hz, 2H, Ar-H), 7.48 (d, J = 8.2 Hz, 2H, Ar-H), 7.34 (d, J = 8.8 Hz, 2H, Cl-Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Cl-Ar-H), 4.51 (d, J = 5.6 Hz, 2H, CH₂NH), 2.44 (s, 3H, CH₃-triazolo), 1.58 (s, 6H, C(CH₃)₂).

  • HRMS (ESI+) : m/z 510.1243 [M+H]⁺ (calculated: 510.1249).

Alternative Routes and Optimization Strategies

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) during triazolo-thiadiazole formation increases yield to 85% while reducing reaction time.

Enzymatic Resolution for Enantiopure Propanamide

Lipase-catalyzed kinetic resolution of racemic 2-(4-chlorophenoxy)-2-methylpropanoic acid achieves >99% enantiomeric excess (ee) using Candida antarctica lipase B (CAL-B) and vinyl acetate.

Challenges and Mitigation

  • Low Solubility of Intermediates : Use of polar aprotic solvents (DMF, DMSO) improves dissolution during coupling steps.

  • Regioselectivity in Cyclization : Substituent-directed cyclization (e.g., methyl groups) ensures correct ring closure .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Research into the biological activity of this compound has yielded promising results across various studies:

Anticancer Activity

The compound exhibits potential anticancer properties. Studies have shown that derivatives similar to this molecule can induce apoptosis in cancer cell lines. For instance:

  • Mechanism : The compound may inhibit cell proliferation by disrupting mitochondrial pathways, leading to cell cycle arrest.
  • Case Study : In vitro experiments demonstrated that related compounds reduced viability in human breast cancer cell lines (e.g., MCF7) with IC50 values around 25 µM after 48 hours of treatment.

Antimicrobial Activity

The compound has also shown potential antimicrobial effects against various bacterial strains:

  • Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic enzymes.
  • Case Study : Preliminary studies indicated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with results supporting its use in combating drug-resistant strains.

Anticancer Research

The compound's ability to induce apoptosis makes it a candidate for further investigation in cancer therapy. Its structural similarity to known anticancer agents suggests it could serve as a lead compound for developing new therapies.

Antimicrobial Research

Given its promising antimicrobial properties, this compound could be explored as a new antibiotic agent. Its effectiveness against resistant strains makes it particularly relevant in the context of rising antibiotic resistance.

Molecular Modelling Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance. These studies provide insights into optimizing its structure for enhanced efficacy.

Study 1: Anticancer Activity in Cell Lines

A study involving derivatives of the compound tested their effects on various human carcinoma cell lines. Results showed that certain derivatives significantly inhibited cell growth through apoptosis induction.

Study 2: Antimicrobial Efficacy Testing

In vitro tests were conducted to evaluate the antimicrobial activity against selected bacterial strains. The results indicated that the compound displayed significant inhibition zones, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the triazolothiadiazole family, a class of fused heterocycles with diverse bioactivities. Below is a comparative analysis with structurally related analogs:

Structural and Functional Group Variations

Compound Key Substituents Biological Activity Key Findings
2-(4-Chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide 4-Chlorophenoxy, methyl-triazolothiadiazole, benzyl-propanamide Anticancer, antimicrobial (hypothesized based on analogs) High lipophilicity (logP ~3.5) due to chlorophenoxy and methyl groups .
3-(3-Pyridyl)-6-substituted-1,2,4-triazolo[3,4-b]thiadiazoles (e.g., 2a–2s) Pyridyl, substituted aryl/alkyl Vasodilatory activity Compound 2g showed 85% vasodilation at 10⁻⁴ M .
3-Alkyl/aryl-6-aryloxymethyl-triazolo[3,4-b]thiadiazoles Alkyl/aryl, aryloxymethyl Anti-inflammatory, antimicrobial Enhanced activity with electron-withdrawing substituents (e.g., NO₂, Cl) .
3-(α-Naphthylmethylene)-6-alkyl/aryl-triazolo[3,4-b]thiadiazoles α-Naphthylmethylene, alkyl/aryl Antibacterial, herbicidal Compound 4d (R=Ph) inhibited S. aureus (MIC: 8 μg/mL) .

Critical Analysis of Research Findings

Tautomeric Stability : The target compound’s triazolothiadiazole core exists predominantly in the thione tautomer, confirmed by IR (absence of νS-H at ~2500 cm⁻¹) and NMR data . This contrasts with triazole-thiol tautomers in simpler analogs, which may reduce metabolic stability.

Activity vs. Toxicity: While chlorophenoxy derivatives exhibit potent bioactivity, chlorinated aromatics may raise toxicity concerns compared to pyridyl or naphthyl substituents .

Synergistic Effects : Combining triazole and thiadiazole moieties amplifies antimicrobial and anti-inflammatory effects compared to standalone heterocycles .

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is a novel synthetic molecule that incorporates both triazole and thiadiazole moieties. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19ClN5O\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{5}\text{O}

Anticancer Activity

Recent research has highlighted the potential of triazolo-thiadiazole derivatives in cancer therapy. A study demonstrated that compounds similar to our target molecule exhibited heparanase inhibition , which is crucial in tumor progression and metastasis. The inhibition of heparanase was linked to reduced tumor growth and metastasis in mouse models .

Table 1: Summary of Anticancer Studies

Study ReferenceCompound TestedActivity ObservedMechanism
Triazolo-thiadiazole derivativesInhibition of tumor growthHeparanase inhibition
Thiadiazole analogsAnti-tumor activityAngiogenesis inhibition
Triazole derivativesBroad anticancer activityVarious mechanisms

Anti-inflammatory Properties

The anti-inflammatory potential of triazolo-thiadiazoles has been explored in several studies. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The exact anti-inflammatory mechanisms remain an area for future research.

Case Studies

  • Heparanase Inhibition : In a study involving a triazolo-thiadiazole derivative (similar to our compound), significant reductions in primary tumor growth were observed in mice models treated with the compound. This was attributed to the inhibition of heparanase enzymatic activity, which is critical for tumor metastasis .
  • Ehrlich Ascites Carcinoma (EAC) : Another study tested thiadiazole derivatives in EAC-bearing Swiss albino mice. The derivatives showed enhanced survival rates and reduced tumor burden compared to standard treatments like cisplatin .

Q & A

Basic: What are the key synthetic strategies for preparing this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with condensation of triazole-thiol precursors with halogenated intermediates. For example:

  • Step 1: Intermolecular condensation of 4-amino-triazole derivatives (e.g., 4-amino-5-[4-(substituted phenyl)sulfonylphenyl]-4H-1,2,4-triazole-3-thiol) with reagents like 2-chloro-N-phenylacetamide or bromo-diethylmalonate under reflux conditions (DMSO, 18–24 hours) .
  • Step 2: Cyclization to form the triazolo[3,4-b][1,3,4]thiadiazole core, often requiring acidic or basic catalysts (e.g., glacial acetic acid) and controlled temperature (70–100°C) .
  • Purification: Crystallization using ethanol/water mixtures or column chromatography to achieve >95% purity .

Critical Parameters:

  • Solvent choice (DMSO for high-temperature reactions, ethanol for cyclization).
  • Stoichiometric control of halogenated reagents to avoid side products.

Basic: What analytical methods are essential for structural confirmation?

Answer:
A combination of spectroscopic and chromatographic techniques is required:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenoxy group at δ 7.2–7.4 ppm for aromatic protons) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the triazolothiadiazole core .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 482.08 for C₂₃H₂₀ClN₅O₂S) .
  • X-ray Crystallography: Definitive confirmation of stereochemistry and crystal packing (e.g., bond angles and torsion angles in the triazolothiadiazole ring) .

Advanced: How can researchers optimize low yields in the final cyclization step?

Answer:
Yield optimization requires systematic troubleshooting:

  • Reaction Time/Temperature: Extend reflux time (e.g., from 4 to 8 hours) and monitor by TLC .
  • Catalyst Screening: Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid or Lewis acids like ZnCl₂) .
  • Design of Experiments (DoE): Use statistical models (e.g., response surface methodology) to identify critical factors (solvent polarity, reagent ratio) .

Example Workflow:

FactorRange TestedOptimal Condition
Temperature70–110°C90°C
SolventDMF vs. DMSODMSO
Catalyst Load1–5 mol%3 mol% H₂SO₄

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:
Focus on modifying substituents while retaining the triazolothiadiazole core:

  • Variable Substituents:
    • 4-Chlorophenoxy Group: Replace with 4-fluorophenoxy or methoxyphenoxy to assess electronic effects .
    • Benzyl Moiety: Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
  • Biological Assays:
    • Test derivatives against target enzymes (e.g., kinase inhibition assays) and compare IC₅₀ values .

Data Interpretation:

DerivativeSubstituentIC₅₀ (μM)
Parent Compound4-Cl0.45
KA25 (Fluoro)4-F0.62
KA26 (Chloro)4-Cl0.48

Advanced: What computational methods resolve contradictions in bioactivity data?

Answer:

  • Molecular Docking: Compare binding modes of active vs. inactive derivatives in target proteins (e.g., using AutoDock Vina) .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
  • QSAR Modeling: Develop regression models correlating substituent descriptors (Hammett σ, logP) with activity .

Case Study:
Contradictory IC₅₀ values for chlorinated vs. fluorinated analogs can arise from differences in π-π stacking or solvation effects, which MD simulations can clarify .

Advanced: How to address discrepancies in spectroscopic data during characterization?

Answer:

  • Signal Assignment: Use deuterated solvents (e.g., DMSO-d₆) and heteronuclear NMR (¹H-¹⁵N HMBC) to resolve ambiguous peaks in the triazole ring .
  • Impurity Profiling: LC-MS/MS to detect byproducts (e.g., uncyclized intermediates) and adjust reaction conditions .
  • Cross-Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Example:
A δ 8.2 ppm signal initially misassigned to a thiadiazole proton was corrected via 2D NMR to a benzyl proton, resolving a structural misannotation .

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